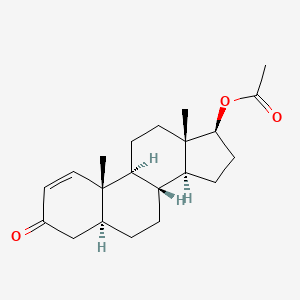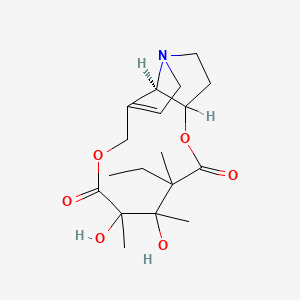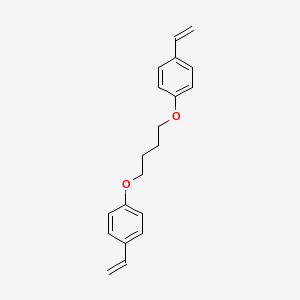
1,4-Bis(4-vinylphenoxy)butane
描述
1,4-Bis(4-vinylphenoxy)butane is an organic compound with the molecular formula C20H22O2. It is a bifunctional monomer that contains two vinyl groups attached to phenoxy groups, which are further connected by a butane chain. This compound is primarily used in polymer chemistry as a crosslinking agent due to its ability to form stable polymer networks.
准备方法
1,4-Bis(4-vinylphenoxy)butane can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dibromobutane with 4-acetoxystyrene. The reaction typically proceeds under basic conditions, where the acetoxy group is replaced by the phenoxy group, resulting in the formation of the desired product .
Industrial production methods for this compound often involve large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
化学反应分析
1,4-Bis(4-vinylphenoxy)butane undergoes various chemical reactions, including:
Polymerization: This compound is widely used in free radical polymerization to form crosslinked polymer networks. The vinyl groups react with free radicals to form stable covalent bonds, resulting in a three-dimensional polymer structure.
Substitution Reactions: The phenoxy groups in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include strong bases and nucleophiles, which replace the phenoxy groups with other functional groups.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. These reactions typically involve the use of strong oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization reactions result in crosslinked polymer networks, while substitution reactions yield various substituted derivatives of the compound.
科学研究应用
1,4-Bis(4-vinylphenoxy)butane has a wide range of scientific research applications, including:
Polymer Chemistry: It is extensively used as a crosslinking agent in the synthesis of various polymers, including polystyrene and other vinyl-based polymers. The resulting crosslinked polymers exhibit enhanced mechanical and thermal properties.
Material Science: The compound is used in the development of advanced materials, such as coatings, adhesives, and composites
Biological Research: In biological research, this compound is used as a probe to study the microenvironment of polymer matrices.
Industrial Applications: The compound is used in various industrial applications, including the production of high-performance materials and the development of new polymer-based technologies.
作用机制
The mechanism of action of 1,4-Bis(4-vinylphenoxy)butane primarily involves its ability to undergo polymerization reactions. The vinyl groups in the compound react with free radicals to form covalent bonds, resulting in the formation of crosslinked polymer networks. These networks provide enhanced mechanical and thermal properties to the resulting polymers.
The molecular targets and pathways involved in the polymerization process include the initiation, propagation, and termination steps of free radical polymerization. During the initiation step, free radicals are generated, which then react with the vinyl groups in this compound to form covalent bonds. The propagation step involves the continuous addition of monomer units to the growing polymer chain, while the termination step involves the combination of free radicals to form stable polymer chains.
相似化合物的比较
1,4-Bis(4-vinylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Diphenoxybutane: This compound contains phenoxy groups but lacks the vinyl groups present in this compound. As a result, it does not undergo polymerization reactions and is used in different applications.
Divinylbenzene: Divinylbenzene is another bifunctional monomer used in polymer chemistry. It contains two vinyl groups attached to a benzene ring, making it structurally similar to this compound.
The uniqueness of this compound lies in its ability to form stable crosslinked polymer networks with enhanced mechanical and thermal properties. Its bifunctional nature and the presence of phenoxy groups make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXVKLHABTPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397255 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112309-98-5 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)
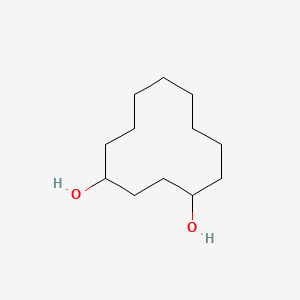
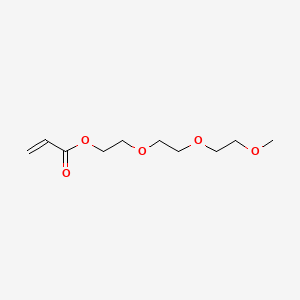
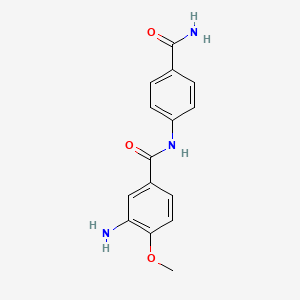
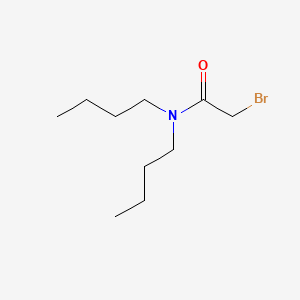
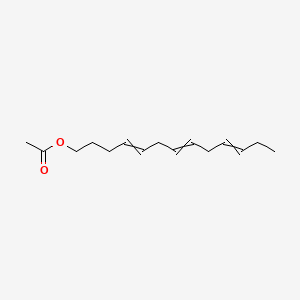
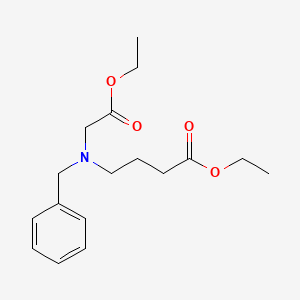
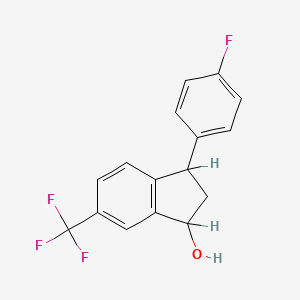
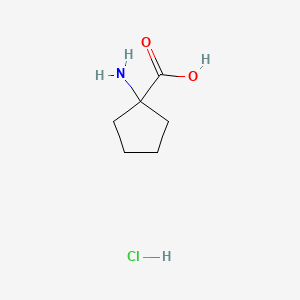
![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)
